molecular formula C22H13ClFN3 B2384189 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-12-5

1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2384189
CAS No.: 932519-12-5
M. Wt: 373.82
InChI Key: YTOPEILPCODMSV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline core. Its molecular formula is C₁₆H₁₀ClFN₃ (monoisotopic mass: 263.085876 g/mol), with substituents at the 1- and 3-positions: a 2-chlorophenyl group and a 4-fluorophenyl group, respectively . Pyrazoloquinolines are investigated for diverse pharmaceutical applications, including anti-inflammatory and anticancer activities, due to their structural versatility .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-18-6-2-4-8-20(18)27-22-16-5-1-3-7-19(16)25-13-17(22)21(26-27)14-9-11-15(24)12-10-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPEILPCODMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chlorobenzaldehyde and 4-fluoroaniline, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated pyrazoloquinoline derivatives.

Scientific Research Applications

Anticancer Properties

1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has shown promising anticancer activity across various cancer cell lines. Research indicates that this compound can induce apoptosis and inhibit cell proliferation through several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell division.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Modulation of signaling pathways

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have demonstrated that it can significantly reduce nitric oxide production in activated macrophages, which is crucial for managing inflammatory responses.

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This leads to decreased levels of nitric oxide, a mediator of inflammation.
  • Suppression of Cyclooxygenase-2 (COX-2) : Reducing COX-2 expression diminishes prostaglandin synthesis, further mitigating inflammation.

Table 2: Inhibition of NO Production

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study focused on MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis, evidenced by increased Annexin V staining. The study reported an IC50 value of 15 μM, indicating potent activity against this cell line.

Case Study 2: Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory effects demonstrated that treatment with the compound significantly decreased NO production in lipopolysaccharide-stimulated RAW 264.7 macrophages. The results indicated effective suppression of both iNOS and COX-2 expression levels.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

The pyrazolo[4,3-c]quinoline core differentiates this compound from isomers like pyrazolo[3,4-b]quinoline (e.g., compound F6 in ). The latter has a methyl group at position 3 and a 4-chlorophenyl group at position 4, leading to distinct electronic and steric profiles .

Compound Core Structure Substituents (Position) Molecular Formula
Target Compound Pyrazolo[4,3-c]quinoline 1-(2-ClPh), 3-(4-FPh) C₁₆H₁₀ClFN₃
F6 () Pyrazolo[3,4-b]quinoline 1-Ph, 3-Me, 4-(4-ClPh), 6-F C₂₃H₁₅ClFN₃
C350-0685 () Pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-(3-MeOPh), 8-F C₂₃H₁₅ClFN₃O

Key Observations :

  • Electron Effects : The 4-fluorophenyl group (strongly electron-withdrawing) may lower the HOMO-LUMO gap compared to methoxy (electron-donating) substituents in C350-0685, affecting redox properties .

Functional Group Modifications

Halogen-Substituted Analogues
  • 3-(4-Chlorophenyl)-1-(3-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline (): Differs in halogen placement (3-F vs. 4-F) and phenyl substitution (3-FPh vs. 2-ClPh). Such variations impact dipole moments and solubility .
Alkyl/Aryl Substituents
  • 5-[(2-Methoxyphenyl)Methyl]-3-(4-Fluorophenyl)-8-Fluoro-Pyrazolo[4,3-c]Quinoline (): A bulky 2-methoxybenzyl group at position 5 increases lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability .

Pharmaceutical and Physicochemical Properties

  • Anti-Inflammatory Potential: The target compound’s 4-fluorophenyl group aligns with derivatives in showing COX-2 inhibition, though direct activity data are lacking .
  • Thermal Stability: Fluorine and chlorine substituents likely enhance thermal stability compared to methyl/methoxy analogues (e.g., F6 in ), as seen in related quinoline systems .

Biological Activity

The compound 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H13ClF N3
  • Molecular Weight : 367.76 g/mol
  • CAS Number : 1011397-66-2

Structure Analysis

The compound features a pyrazoloquinoline backbone with substituents that enhance its biological activity. The presence of chlorine and fluorine atoms in the phenyl rings is particularly significant for its pharmacological properties.

Anticancer Activity

Research has shown that pyrazoloquinolines exhibit promising anticancer properties. A study evaluated various derivatives, including those structurally related to our compound, against multiple cancer cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation effectively, suggesting that This compound may also possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of pyrazoloquinolines. Specifically, compounds were tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings demonstrated significant inhibition of NO production, indicating a potential mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that our compound may similarly impact inflammatory pathways.

Antimicrobial Activity

Some derivatives of pyrazoloquinolines have been evaluated for antimicrobial properties. The presence of halogen substituents like chlorine and fluorine is known to enhance the antimicrobial efficacy of compounds. Preliminary data suggest that This compound could exhibit antibacterial and antifungal activities, although specific studies on this compound are still limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Research indicates that modifications in the phenyl rings significantly influence the compound's potency against various biological targets. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine enhances lipophilicity and bioavailability .

Study 1: Anticancer Evaluation

In a comparative study involving various pyrazoloquinolines, derivatives were assessed for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The study concluded that certain structural modifications led to enhanced cytotoxicity, with IC50 values ranging from 0.5 to 5 µM across different derivatives .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that specific pyrazoloquinoline derivatives could reduce LPS-induced inflammation in macrophages by inhibiting NF-kB signaling pathways. This finding suggests potential therapeutic applications in treating inflammatory diseases .

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